molecular formula C72H64N4O16Rh2 B13784627 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

Cat. No.: B13784627
M. Wt: 1447.1 g/mol
InChI Key: AXSCZKAJIQMFGF-UHFFFAOYSA-J
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Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound that features a rhodium ion coordinated with a ligand derived from 1,3-dioxobenzo[de]isoquinolin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand The ligand can be synthesized through a multi-step process starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various types of chemical reactions, including:

    Oxidation: The rhodium center can participate in oxidation reactions, potentially forming higher oxidation state species.

    Reduction: The compound can be reduced under appropriate conditions, altering the oxidation state of the rhodium.

    Substitution: Ligand exchange reactions can occur, where the coordinated ligand is replaced by another ligand.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a rhodium(III) species, while reduction could produce a rhodium(I) complex.

Scientific Research Applications

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has several scientific research applications:

    Chemistry: It can be used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying metal-ligand interactions in biological systems.

    Medicine: Research into its medicinal properties could lead to new treatments for diseases, particularly those involving metal-based drugs.

    Industry: Its catalytic properties make it valuable for industrial processes, such as the synthesis of fine chemicals and polymers.

Mechanism of Action

The mechanism by which 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-benzoic acid
  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)acetic acid
  • Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)acetate

Uniqueness

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties and potential biological activity. This sets it apart from similar compounds that lack the metal center and therefore do not exhibit the same range of reactivity and applications.

Properties

Molecular Formula

C72H64N4O16Rh2

Molecular Weight

1447.1 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)

InChI

InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4

InChI Key

AXSCZKAJIQMFGF-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2]

Origin of Product

United States

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